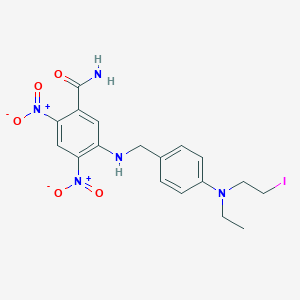
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, an ethylamino group, and an iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide typically involves multiple steps, including nitration, amination, and iodination reactions. The process begins with the nitration of a benzene derivative to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an ethylamino group through a substitution reaction. Finally, the iodination of the ethyl group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the iodoethyl group is replaced by other functional groups.
Scientific Research Applications
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the iodoethyl group can facilitate binding to specific sites within biological systems. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the ethylamino and iodoethyl groups.
5-Iodo-2,4-dinitrobenzamide: Similar structure but lacks the ethylamino group.
2,4-Dinitro-5-aminobenzamide: Similar structure but lacks the iodoethyl group.
Uniqueness
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is unique due to the presence of both the ethylamino and iodoethyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its similar counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
32869-06-0 |
|---|---|
Molecular Formula |
C18H20IN5O5 |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
5-[[4-[ethyl(2-iodoethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H20IN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25) |
InChI Key |
ZGEDRYNLSZDOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCI)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




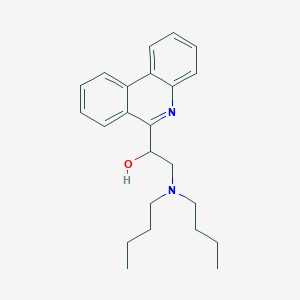
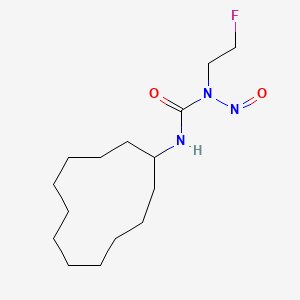
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

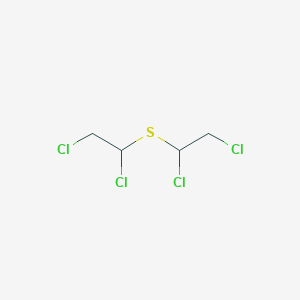
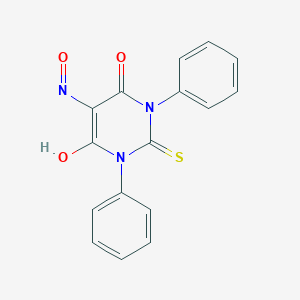

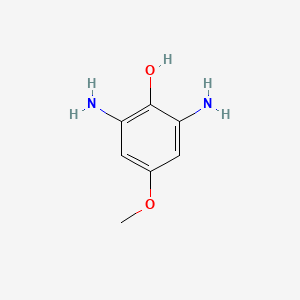
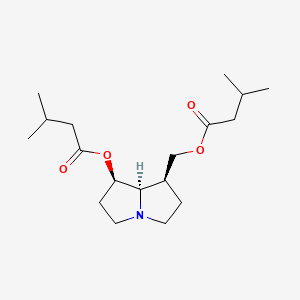

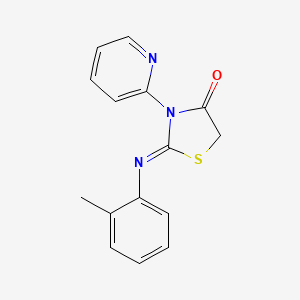
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
